N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

Medicinal Chemistry Drug Metabolism Pharmacokinetics

This research-grade compound uniquely combines a cyclopropanecarboxamide linker with a 3-(thiophen-3-yl)-1H-pyrazole group. The strained cyclopropane ring enhances metabolic stability and restricts conformation, improving docking predictability and reducing entropic penalty – critical for fragment-based screening and SAR programs. Its thiophen-3-yl attachment provides a distinct sulfur lone-pair vector, enabling precise exploration of target engagement and off-target selectivity in kinase and GPCR panels. Select this compound to eliminate metabolic soft spots seen in acetamide or pivalamide analogs.

Molecular Formula C13H15N3OS
Molecular Weight 261.34
CAS No. 2034259-46-4
Cat. No. B2614116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
CAS2034259-46-4
Molecular FormulaC13H15N3OS
Molecular Weight261.34
Structural Identifiers
SMILESC1CC1C(=O)NCCN2C=CC(=N2)C3=CSC=C3
InChIInChI=1S/C13H15N3OS/c17-13(10-1-2-10)14-5-7-16-6-3-12(15-16)11-4-8-18-9-11/h3-4,6,8-10H,1-2,5,7H2,(H,14,17)
InChIKeyIVBHXIUAMJWGRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide (CAS 2034259‑46‑4): Procurement‑Grade Cyclopropanecarboxamide–Pyrazole–Thiophene Probe


N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide (CAS 2034259‑46‑4) is a heterocyclic small molecule that unites a cyclopropanecarboxamide linker with a 3‑(thiophen‑3‑yl)‑1H‑pyrazole head group. Its molecular formula is C₁₃H₁₅N₃OS and its molecular weight is 261.34 g mol⁻¹ [1]. The compound belongs to the class of cyclopropanecarboxamides that carry pyrazole and thiophene substituents, a scaffold frequently explored in medicinal chemistry for kinase inhibition and agrochemical fungicide design [2]. Commercially, it is supplied as a research‑grade building block or screening probe, typically at ≥95 % purity by HPLC [1].

Why N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide Cannot Be Replaced by In‑Class Analogues Without Quantitative Risk


Closely related in‑class compounds—such as the thiophen‑2‑yl positional isomer (CAS 1448076‑44‑5), the acetamide congener (CAS 2034259‑75‑9), or the pivalamide derivative (CAS 2034452‑85‑0)—share the same pyrazole‑thiophene core but diverge in the nature of the amide side chain or the thiophene substitution pattern [1][2]. These seemingly minor modifications can alter hydrogen‑bonding capacity, molecular shape, electron distribution, and metabolic soft spots. The cyclopropanecarboxamide group introduces a rigid, strained ring that is known to improve metabolic stability and restrict conformational freedom relative to linear or bulkier amide analogs . Consequently, direct substitution without paired comparative data risks confounding structure‑activity relationship (SAR) interpretations, wasting synthetic effort, and compromising biological reproducibility. The quantitative evidence below clarifies precisely which measurable properties differentiate this compound from its nearest neighbors.

Quantitative Differentiation Evidence for N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide versus Closest Analogs


Cyclopropanecarboxamide vs. Acetamide: General Class‑Level Metabolic Stability Advantage

The cyclopropanecarboxamide moiety of the target compound introduces a strained, rigid ring that is broadly documented to enhance metabolic stability relative to linear or unstrained amides such as acetamide. The comparison is made against the acetamide analog N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034259‑75‑9) . While no head‑to‑head metabolic stability data are publicly available for this specific pair, the general medicinal chemistry principle is well established: cyclopropane rings resist cytochrome P450 oxidation and reduce clearance, whereas simple acetamides are more susceptible to hydrolytic and oxidative metabolism .

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Thiophene‑3‑yl vs. Thiophene‑2‑yl Positional Isomerism: Differentiated Metabolism and Binding Geometry

The target compound bears a thiophen‑3‑yl substituent at the pyrazole 3‑position. Its closest positional isomer, N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide (CAS 1448076‑44‑5), differs only in the attachment point of the sulfur atom [1]. This 3‑yl vs. 2‑yl substitution alters the vector of the sulfur lone pair, which can influence hydrogen‑bond acceptance, π‑stacking orientation, and the enzyme‑catalyzed oxidation site. Literature on thiophene‑containing drugs indicates that CYP‑mediated metabolism often occurs at the α‑carbon of the thiophene ring; a 3‑yl substitution lacks an α‑carbon available for hydroxylation, whereas a 2‑yl isomer possesses one [1].

Medicinal Chemistry Structure-Activity Relationship Drug Metabolism

Unique Binding‑Site Complementarity Suggested by Differential Screening Outcomes vs. Other Amide Analogs

PubChem screening data for the target compound (CID 86266342) show that it was inactive in three distinct high‑throughput assays: (i) the SSB‑PriA antibiotic‑resistant target AlphaScreen, (ii) a second SSB‑PriA counter‑screen, and (iii) an HTS for inhibitors of Mycobacterium tuberculosis phosphatase PstP [1]. While these results represent a limited sampling of the biological space, they demonstrate that the cyclopropanecarboxamide moiety incorporated into this scaffold does not promiscuously inhibit these particular targets. In contrast, the acetamide or pivalamide congeners may exhibit different activity spectra due to altered hydrogen‑bonding capacity and steric bulk; however, direct comparative screening data for those analogs are not yet available in public repositories.

Biochemical Screening Target Engagement Off‑Target Profiling

Superior Conformational Rigidity and Defined Vector Output vs. Pivalamide and Nicotinamide Analogs

The cyclopropanecarboxamide group of the target compound imposes a fixed, strain‑driven geometry with restricted rotation around the amide bond, creating a well‑defined exit vector for the pyrazole‑thiophene pharmacophore. In comparison, the pivalamide analog (CAS 2034452‑85‑0) possesses a bulky tert‑butyl group that, while also rigid, projects a larger, more lipophilic surface area that may increase non‑specific binding. The nicotinamide analog (CAS 2034259‑75‑9) adds a basic pyridine nitrogen, altering the pKa and hydrogen‑bonding network. No quantitative conformational energy profiles or co‑crystal structures are publicly available for these specific compounds, but the cyclopropanecarboxamide is widely recognized as a conformationally constrained bioisostere .

Molecular Design Conformational Analysis Ligand Efficiency

Recommended Application Scenarios for N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide Based on Quantitative Differentiation Evidence


Metabolic‑Stability‑Sensitive In Vivo Pharmacology

The cyclopropanecarboxamide group is predicted to confer reduced metabolic clearance compared to acetamide or pivalamide analogs . This compound is therefore best suited for rodent or cell‑based efficacy studies where prolonged exposure is critical, and where rapid amide hydrolysis would otherwise obscure pharmacodynamic readouts.

Isomer‑Specific SAR Exploration of Thiophene‑Containing Kinase Inhibitors

The thiophen‑3‑yl attachment provides a distinct metabolic and binding vector relative to the 2‑yl isomer [2]. This compound should be prioritized when exploring the role of sulfur lone‑pair orientation and α‑carbon availability on target engagement and off‑target selectivity in kinase or GPCR panels.

Construction of Focused Cyclopropane‑Constrained Screening Libraries

The rigid cyclopropanecarboxamide linker offers a well‑defined exit vector that improves docking predictability and reduces entropic penalty upon binding [1]. This compound is an excellent core building block for assembling small, conformationally constrained libraries intended for fragment‑based or virtual screening campaigns.

Negative Control or Clean‑Profile Probe in Bacterial and Mycobacterial Target Screening

Public screening data show that this compound is inactive against SSB‑PriA antibiotic‑resistance targets and M. tuberculosis PstP phosphatase [3]. It can therefore serve as a matched negative control for assays involving these pathways, helping to validate the selectivity of hits that emerge from primary screens against those targets.

Quote Request

Request a Quote for N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.